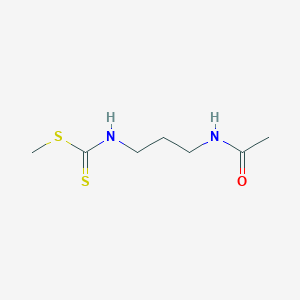
tert-Butyl 2-hydroxy-1-methyl-2-phenylethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate: is a research compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound is primarily used in scientific research and is not intended for human or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-hydroxy-1-methyl-2-phenylethylcarbamate involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method includes the use of Boc acid anhydride and ethanol as solvents, followed by the addition of 70% ammonia solution . The reaction mixture is stirred at 0°C for one hour and then at room temperature for 18 hours .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and controlled reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts , Cs2CO3 , and 1,4-dioxane as a solvent . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and reaction times to ensure the formation of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed cross-coupling reaction with aryl halides can produce N-Boc-protected anilines .
Aplicaciones Científicas De Investigación
Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and for the preparation of N-Boc-protected anilines.
Biology: It is used in in-vitro studies to investigate cellular processes and molecular interactions.
Medicine: While not used directly in medicine, it serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-hydroxy-1-methyl-2-phenylethylcarbamate involves its interaction with specific molecular targets and pathways. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions are crucial for its effects in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
- N-(1-hydroxy-3-phenylpropan-2-yl)carbamic acid tert-butyl ester
- N-(tert-Butoxycarbonyl)-DL-phenylalaninol
Uniqueness
Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate is unique due to its specific molecular structure, which allows it to selectively enhance the slow inactivation of voltage-gated sodium channels . This property makes it particularly useful in research focused on cellular processes and molecular interactions.
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h5-10,12,16H,1-4H3,(H,15,17) |
Clave InChI |
XQMKOBSKWGMZQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[6-(5-Methyl-2-phenyl-thiazol-4-ylmethoxy)-indol-1-yl]-acetic acid](/img/structure/B8561169.png)



![Propan-2-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B8561192.png)
![2-[(2-Aminophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B8561206.png)

